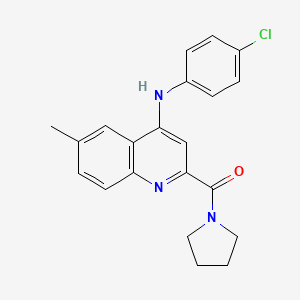

(4-((4-Chlorophenyl)amino)-6-methylquinolin-2-yl)(pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Transformation :

- A study investigated the nucleophilic cleavage of the lactam bond in compounds like 4-amino(pyrrolidino, piperidino, morpolino)thieno[2,3-d]-, -[3,2-d]-, and -[3,4-d]pyrimido[1,2-b]isoquinolin-11-ones, which share structural similarities with the compound . This research offers insights into the chemical behavior and synthesis pathways of such compounds (Zadorozhny, 2013).

Anticancer and Antimicrobial Agents :

- Research on novel biologically potent heterocyclic compounds incorporated with oxazole, pyrazoline, and pyridine, similar in structure to the compound of interest, shows potential as anticancer and antimicrobial agents. Their synthesis and bioactivity predictions provide valuable insights for developing new pharmaceuticals (Katariya, Vennapu, & Shah, 2021).

CC Chemokine Receptor-4 (CCR4) Antagonists :

- A study on the development of CC chemokine receptor-4 antagonists highlighted the importance of certain molecular structures, such as the pyrrolidine moiety, for enhancing the potency of these compounds. This research is significant in understanding how similar compounds could be used in anti-inflammatory applications (Yokoyama et al., 2009).

Novel Quinoline Derivatives :

- Novel derivatives containing moieties similar to the compound were synthesized and evaluated for their antibacterial and antifungal activities. Such research aids in understanding the potential therapeutic applications of these compounds (Desai, Patel, & Dave, 2016).

PET Imaging in Parkinson's Disease :

- A compound structurally related to the one was synthesized for use as a PET imaging agent in studying Parkinson's disease. This indicates the potential application of similar compounds in medical imaging and diagnostics (Wang, Gao, Xu, & Zheng, 2017).

Synthesis of Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines :

- A novel series of compounds, including 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tertahydrothieno[2,3-c]isoquinolines, was synthesized, showcasing the chemical diversity and potential bioactivity of compounds structurally related to the one . These compounds were evaluated for their antimicrobial activity, indicating potential pharmaceutical applications (Zaki, Kamal El‐Dean, Radwan, & Sayed, 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

The compound (4-((4-Chlorophenyl)amino)-6-methylquinolin-2-yl)(pyrrolidin-1-yl)methanone is a complex molecule that may interact with multiple targetsIt contains an indole scaffold and a pyrrolidine ring , both of which are known to interact with a variety of biological targets. Indole derivatives have been found to bind with high affinity to multiple receptors , and pyrrolidine derivatives have been reported to have target selectivity .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and others . Pyrrolidine derivatives also exhibit a range of biological activities .

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole and pyrrolidine derivatives , it can be inferred that this compound might affect multiple biochemical pathways.

Pharmacokinetics

Both indole and pyrrolidine derivatives are known to have good bioavailability .

Result of Action

Given the broad spectrum of biological activities associated with indole and pyrrolidine derivatives , it can be inferred that this compound might have a range of molecular and cellular effects.

Propriétés

IUPAC Name |

[4-(4-chloroanilino)-6-methylquinolin-2-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O/c1-14-4-9-18-17(12-14)19(23-16-7-5-15(22)6-8-16)13-20(24-18)21(26)25-10-2-3-11-25/h4-9,12-13H,2-3,10-11H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJPABJAIDTJHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)Cl)C(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2967073.png)

![2-(isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2967079.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2967081.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2967082.png)

![methyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2967084.png)

![5-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2967089.png)

![3-Tert-butyl-6-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2967090.png)